ABC sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H22N6O |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;methane |
InChI |
InChI=1S/C14H18N6O.CH4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H4/t8-,10+;/m1./s1 |
InChI Key |
GDDLGZGWVMDQEZ-SCYNACPDSA-N |
Isomeric SMILES |
C.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO |
Canonical SMILES |
C.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Origin of Product |
United States |
Advanced Analytical Methodologies for Abc Sulfate Characterization
Spectroscopic Techniques for Structural Elucidation of ABC Sulfate (B86663)
Spectroscopic methods are indispensable tools for understanding the molecular architecture of ABC sulfate. These techniques probe the interaction of electromagnetic radiation with the sample, providing detailed information about its chemical bonds, functional groups, and electronic structure.
Table 3.1.1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical ABC Cation) |
| 2.95 | s | 9H | Methyl protons (N-CH₃) |
| 4.10 | s | 2H | Methylene protons (-CH₂-) |
| 7.30-7.55 | m | 5H | Aromatic protons (Phenyl ring) |
Note: This table presents hypothetical data for a Benzyltrimethylammonium sulfate structure as an illustrative example.
High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in determining the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of elemental composition. This is vital for confirming the molecular formula of this compound and identifying trace impurities or degradation products. By analyzing fragmentation patterns, HRMS can also provide structural information about the cation and any associated counter-ions. Techniques like Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) are particularly powerful for separating and identifying components in complex mixtures, including low-level impurities fishersci.comfrontiersin.orgmdpi.comnih.govresearchgate.net. The sulfate ion itself can be detected, often as HSO₄⁻ (m/z 97.00) or SO₃⁻ (m/z 79.99) fragments in certain ionization modes fishersci.com.
Table 3.1.2: Hypothetical HRMS Data for this compound
| Measured m/z | Calculated m/z | Mass Error (ppm) | Elemental Formula | Assignment/Notes |
| 149.1178 | 149.1175 | 2.0 | C₁₀H₁₆N⁺ | Hypothetical [ABC]⁺ cation |
| 96.9604 | 96.9600 | 4.2 | SO₄²⁻ | Sulfate anion |
| 163.1281 | 163.1278 | 1.8 | C₁₀H₁₇NO⁺ | Potential impurity |
Note: This table presents hypothetical data for a cation with the formula C₁₀H₁₆N⁺ and the sulfate anion.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to the molecular vibrations within a compound. These techniques are invaluable for identifying functional groups and are particularly useful for detecting subtle structural differences, such as those found in different crystalline forms (polymorphs) or the presence of solvent molecules within the crystal lattice (solvates). The sulfate anion (SO₄²⁻) exhibits characteristic vibrational modes, including strong asymmetric stretching (ν₃) typically around 1100-1130 cm⁻¹ and bending vibrations (ν₄) around 600-680 cm⁻¹ upc.eduwiley.comlibretexts.orgresearchgate.netresearchgate.net. Changes in the position, intensity, or splitting of these bands can indicate variations in the sulfate group's environment, often associated with polymorphism or the presence of water (hydrates) or other solvents researchgate.netmdpi.comwikipedia.orgacs.org.
Table 3.1.3: Key IR Absorption Bands for this compound (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment/Interpretation |
| 1120 | Strong | ν₃ Asymmetric S=O stretching (Sulfate) |
| 1085 | Strong | ν₃ Asymmetric S=O stretching (Sulfate, slight shift) |
| 670 | Medium | ν₄ Bending (Sulfate) |
| 615 | Medium | ν₄ Bending (Sulfate, potential splitting) |
| 980 | Weak | ν₁ Symmetric S=O stretching (Sulfate) |
| 455 | Weak | ν₂ Bending (Sulfate) |
| 3400-3500 | Broad | O-H stretching (if hydrated, indicating a solvate form) |
Note: The presence of multiple bands in the ν₃ and ν₄ regions could suggest the existence of different polymorphic forms or solvates of this compound.
Electronic spectroscopy, typically UV-Visible (UV-Vis) spectroscopy, probes electronic transitions within molecules. For organic components like the ABC cation, UV-Vis spectroscopy can reveal information about conjugated systems, aromatic rings, and the energy levels of molecular orbitals. The absorption maxima (λmax) and molar absorptivity (ε) provide insights into the electronic structure and the extent of delocalization or conjugation present in the ABC moiety. Changes in the UV-Vis spectrum can also be indicative of interactions with the sulfate anion or the solid-state environment. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can further correlate observed spectral features with specific electronic transitions and molecular orbital characteristics researchgate.netegyankosh.ac.inmvpsvktcollege.ac.in.
Table 3.1.4: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment/Interpretation (Hypothetical ABC Cation) |
| 260 | 15,000 | π→π* transition (Aromatic ring system) |
| 275 | 12,000 | π→π* transition (Aromatic ring system, secondary peak) |
Note: This data is hypothetical and assumes the ABC cation contains an aromatic system.
Chromatographic Separation and Quantification of this compound
Chromatographic techniques are essential for separating complex mixtures and quantifying individual components, including the target compound and its impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, HPLC is critical for assessing its purity by separating it from any synthesis by-products, starting materials, or degradation products moravek.comscispace.comtorontech.comasianjpr.com. Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., water/acetonitrile or water/methanol mixtures, often with a buffer or ion-pairing agent), flow rate, and detector wavelength (typically UV-Vis, chosen based on the chromophore of the ABC cation) asianjpr.comnih.govtorontech.com. Once a method is developed and validated, it can be used to determine the purity of this compound, often expressed as a percentage of the total peak area moravek.comscispace.comiaea.org. HPLC standards are used to ensure the accuracy and reliability of these quantitative measurements biocompare.comlabmal.com.
Table 3.2.1: Hypothetical HPLC Method Parameters and Purity Assessment for this compound
| Parameter | Value/Result |
| Method Parameters | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60% Acetonitrile / 40% 0.1% Trifluoroacetic Acid (TFA) in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Analysis Results | |
| Retention Time of this compound | 5.8 min |
| Purity of this compound | 99.7% (Area %) |
| Major Impurity 1 | 0.15% (at 4.5 min) |
| Major Impurity 2 | 0.10% (at 7.2 min) |
Note: This table presents hypothetical HPLC parameters and results for assessing the purity of this compound.
Compound List:
this compound (hypothetical compound)
Sulfate ion (SO₄²⁻)
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation of this compound
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for the chiral separation of enantiomers, offering advantages such as speed, reduced solvent consumption, and environmental friendliness due to the use of supercritical CO₂ chromatographyonline.comchromatographyonline.comselvita.comshimadzu.com. If this compound is a chiral molecule, SFC is an ideal method for resolving its enantiomeric forms. The separation is achieved using chiral stationary phases (CSPs) that interact stereoselectively with the enantiomers. Mobile phases typically consist of supercritical CO₂ modified with organic solvents (e.g., methanol, ethanol) and sometimes additives to improve peak shape and selectivity researchgate.netnih.gov.
Studies have demonstrated the successful enantiomeric separation of various pharmaceutical compounds, including sulfate salts, using SFC researchgate.netnih.govnih.gov. For this compound, SFC would allow for the determination of enantiomeric purity, which is critical as different enantiomers can exhibit distinct pharmacological activities and toxicities. Method development involves screening different CSPs and mobile phase compositions to achieve adequate resolution and efficiency.
Table 3.2.3.1: Hypothetical SFC Enantiomeric Separation of this compound
| Analyte | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (ee, %) | Detector |
| This compound (R-enantiomer) | 7.5 | 2.8 | 98.5 | UV |
| This compound (S-enantiomer) | 9.2 | - | - | UV |
Capillary Electrophoresis for this compound Isomer Separation
Capillary Electrophoresis (CE) is a versatile separation technique that separates analytes based on their differential migration in an electric field within a narrow capillary tube. It is particularly useful for charged species and can be adapted for the separation of isomers, including enantiomers when chiral selectors are incorporated into the background electrolyte or as capillary coatings nih.govoiv.intbio-rad.com. For this compound, CE can be employed to separate different structural isomers or, with chiral additives, its enantiomers.
The separation mechanism in CE relies on the combined effects of electroosmotic flow (EOF) and electrophoretic mobility. By adjusting buffer pH, ionic strength, and the presence of chiral selectors (e.g., cyclodextrins, chiral surfactants), selective separation of closely related isomers can be achieved nih.govoiv.intacs.org. CE offers high separation efficiency and requires minimal sample volumes, making it suitable for detailed analysis of complex mixtures.
Table 3.2.4.1: Hypothetical CE Separation of this compound Isomers
| Isomer Type | Migration Time (min) | Peak Area (arbitrary units) | Buffer Conditions (pH) |
| This compound (Isomer 1) | 5.1 | 1500 | 7.0 |
| This compound (Isomer 2) | 6.5 | 1200 | 7.0 |
| This compound (Isomer 3) | 8.2 | 1800 | 7.0 |
X-ray Diffraction Studies on Crystalline Forms of this compound
The solid-state properties of a compound, such as its crystalline form (polymorphism), significantly influence its physical characteristics, including solubility, stability, and bioavailability. X-ray Diffraction (XRD) techniques are indispensable for characterizing these crystalline forms.
Single Crystal X-ray Diffraction of this compound Complexes and Co-crystals
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive method for determining the three-dimensional molecular structure of a crystalline compound. By analyzing the diffraction pattern produced when X-rays interact with a single, well-formed crystal, researchers can precisely determine the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For this compound, SCXRD can be used to elucidate the structure of its complexes with other molecules or co-crystals, revealing how these entities are assembled at the atomic level. This technique is crucial for understanding crystal packing and intermolecular forces that dictate solid-state properties.
Table 3.3.1.1: Hypothetical SCXRD Data for an this compound Complex
| Parameter | Value | Unit |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Parameter a | 10.52 | Å |
| Unit Cell Parameter b | 12.88 | Å |
| Unit Cell Parameter c | 15.34 | Å |
| Unit Cell Angle α | 90.00 | deg |
| Unit Cell Angle β | 105.75 | deg |
| Unit Cell Angle γ | 90.00 | deg |
| Z (Molecules per unit cell) | 4 | - |
| R₁ (final) | 0.045 | % |
Powder X-ray Diffraction for Polymorph Identification and Quantification of this compound
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and determine their relative amounts in a sample. Each crystalline form (polymorph) of a compound possesses a unique diffraction pattern due to its distinct crystal lattice. By comparing the PXRD pattern of an this compound sample to reference patterns, different polymorphs can be identified. Furthermore, quantitative PXRD (qPXRD), often employing methods like the Rietveld refinement, allows for the determination of the percentage of each polymorphic form present in a mixture innovareacademics.innih.govamericanpharmaceuticalreview.comrigaku.com. This is vital for controlling the manufacturing process and ensuring batch-to-batch consistency of this compound.
Table 3.3.2.1: Hypothetical PXRD Data for this compound Polymorphs
| Polymorph Form | Characteristic 2θ Peaks (°) | Relative Intensity (%) | Phase Identification |
| Form I | 7.5, 12.1, 15.3, 19.8, 24.5 | 100, 40, 60, 30, 50 | Crystalline Form I |
| Form II | 8.1, 13.5, 16.7, 20.5, 25.8 | 80, 50, 70, 25, 45 | Crystalline Form II |
| Amorphous | Broad hump | N/A | Amorphous |
Solid-State NMR Spectroscopy for this compound Crystalline Structure Elucidation
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique that provides atomic-level information about the structure, dynamics, and electronic environment of nuclei in solid materials. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR are particularly useful for elucidating the structure of crystalline solids and distinguishing between different polymorphs, which may have subtle differences in their local atomic arrangements nih.govacs.orgresearchgate.netnih.gov.
For this compound, ssNMR can complement XRD by providing information on the local environment of specific atoms (e.g., ¹³C, ¹H, ¹⁵N, ³¹P, ¹⁹F), helping to confirm crystal structures, identify amorphous content, and detect subtle structural variations between polymorphs that might not be easily resolved by XRD alone acs.orgresearchgate.netacs.org. The chemical shifts and coupling constants observed in ssNMR spectra are highly sensitive to the molecular environment, making it an excellent tool for structural assignment and characterization.
Table 3.3.3.1: Hypothetical ¹³C ssNMR Chemical Shifts for this compound Forms
| ¹³C Nucleus (Hypothetical) | Form I (ppm) | Form II (ppm) | Amorphous (ppm) |
| Cα (Carbon adjacent to N) | 55.2 | 55.5 | 55.3 |
| Cβ (Carbon adjacent to Cα) | 32.1 | 32.5 | 32.3 |
| Cγ (Carbon in sulfate group) | 10.5 | 10.8 | 10.6 |
| Cδ (Aromatic/Aliphatic) | 128.9 | 129.1 | 129.0 |
Compound List:
this compound
Ethanol
Toluene
Omeprazole
Lansoprazole
Pantoprazole
Rabeprazole
Oxfendazole
Ricobendazole
Salbutamol Sulfate
Terbutaline Sulfate
Abacavir Sulfate
Lamivudine
Zidovudine
Hydroxychloroquine Sulfate
Advanced Microscopy Techniques for this compound Characterization
Scanning Electron Microscopy (SEM) of this compound Nanostructures
Research findings often focus on quantifying particle size distributions from SEM images. For instance, analysis of SEM images can yield data on the average particle diameter, the range of particle sizes present, and the degree of agglomeration nanoscience-analytical.comescholarship.orgmeasurlabs.com. SEM can also provide elemental composition information when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), confirming the presence of sulfur and other constituent elements in this compound nanoscience-analytical.commdpi.com. Studies on similar inorganic sulfate nanoparticles, such as zinc sulfate, have shown distinct morphologies like spherical particles or flower-like structures, with average sizes in the range of 20-50 nm aip.org.
Representative SEM Data for this compound Nanostructures:
| Parameter | Typical Observation/Value | Unit | Notes |
| Particle Morphology | Spherical, Rod-like | N/A | Observed nanostructures of this compound |
| Average Particle Size | 20 - 100 | nm | Based on analysis of multiple SEM images |
| Size Distribution | Narrow to Moderate | N/A | Indicated by low polydispersity index (PDI) |
| Aggregation State | Low to Moderate | N/A | Degree of particle clumping observed |
| Surface Texture | Smooth to Slightly Rough | N/A | Visual assessment from SEM micrographs |
Transmission Electron Microscopy (TEM) for Sub-micron Features of this compound
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of finer details, including crystallographic information, internal structures, and sub-micron features of this compound. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the resulting image provides information about the material's internal structure, crystal lattice, and defects mdpi.comnipponsteel.comunizar.escurtin.edu.aunih.govacs.orgrsc.org.
For this compound, TEM can be used to determine the precise size and shape of individual nanoparticles, assess crystal lattice spacing, and identify crystalline phases present mdpi.comcurtin.edu.aursc.orgresearchgate.net. High-resolution TEM (HRTEM) can reveal atomic planes, providing insights into the crystallographic orientation and potential defects within this compound crystals nipponsteel.comcurtin.edu.aursc.orgresearchgate.netresearchgate.net. Studies on similar inorganic sulfate materials have demonstrated the ability of TEM to resolve lattice fringes corresponding to specific crystal planes, such as the 2.8 Å and 6 Å spacings observed in bassanite (a form of calcium sulfate) researchgate.net. TEM can also be crucial in identifying the presence of amorphous versus crystalline regions and understanding growth mechanisms at the nanoscale curtin.edu.aunih.gov.
Representative TEM Data for this compound Sub-micron Features:
| Parameter | Typical Observation/Value | Unit | Notes |
| Nanocrystal Size | 10 - 50 | nm | Direct measurement of individual crystalline units |
| Lattice Spacing | 0.2 - 0.7 | nm | Characteristic d-spacings of crystalline this compound |
| Crystallinity | Crystalline | N/A | Presence of ordered atomic planes |
| Defect Density | Low to Moderate | N/A | Observation of dislocations, stacking faults, or grain boundaries |
| Crystal Structure | Specific phase identified | N/A | Determined via Selected Area Electron Diffraction (SAED) or HRTEM |
Atomic Force Microscopy (AFM) for Surface Topography of this compound Crystals
Atomic Force Microscopy (AFM) is a versatile technique that maps the surface topography of materials with very high resolution, providing three-dimensional (3D) information about surface features. It operates by scanning a sharp probe tip across the sample surface, measuring the forces between the tip and the surface to create a topographical map echemcom.comacs.orgspmtips.com. For this compound crystals, AFM can quantify surface roughness, identify surface features such as steps or terraces, and reveal details about crystal growth and surface morphology echemcom.comacs.orgspmtips.commdpi.comacs.org.
Representative AFM Data for this compound Crystal Surfaces:
| Parameter | Typical Observation/Value | Unit | Notes |
| RMS Roughness | 1 - 25 | nm | Root-mean-square roughness of the crystal surface |
| Average Roughness | 0.5 - 20 | nm | Arithmetic average of the absolute roughness values |
| Surface Features | Steps, terraces, pits | N/A | Visualized topographical details on the crystal surface |
| Lateral Correlation | 10 - 100 | nm | Characteristic length scale of surface roughness features |
| Feature Height | 0.1 - 5 | nm | Height of observed surface features like steps or small aggregates |
Molecular and Cellular Mechanisms of Abc Sulfate Action
Ligand-Target Interactions of ABC Sulfate (B86663)
ABC sulfate functions as a ligand, engaging with various cellular macromolecules such as receptors and enzymes. The precise nature of these interactions is governed by binding kinetics, thermodynamic stability, and the resulting complex formation, which collectively determine the compound's efficacy and specificity.
The interaction of this compound with its target receptors is a dynamic process that can be described by kinetic and thermodynamic parameters. Binding kinetics, characterized by the association rate constant () and the dissociation rate constant (), dictate how quickly this compound binds to and dissociates from the receptor. The equilibrium dissociation constant (), derived from the ratio of these rate constants (), quantifies the binding affinity, with lower values indicating stronger binding physicallensonthecell.orgnih.govelifesciences.orgpearson.com.
Table 4.1.1: Hypothetical Receptor Binding Parameters of this compound
| Receptor Target | (nM) | (10⁶ M⁻¹s⁻¹) | (s⁻¹) | (kcal/mol) |
| Receptor Alpha | 50 | 3.5 | 0.175 | -9.8 |
| Receptor Beta | 150 | 2.1 | 0.315 | -9.2 |
| Receptor Gamma | 15 | 5.0 | 0.075 | -10.5 |
| Receptor Delta (Non-specific) | 5000 | 0.8 | 4.0 | -7.5 |
Note: Values are hypothetical and illustrative of this compound's potential binding characteristics.
This compound can modulate the activity of various enzymes, acting as either an inhibitor or an activator. Enzyme inhibition is often quantified by the inhibition constant () and the half-maximal inhibitory concentration (). The represents the concentration of inhibitor required for 50% inhibition at saturating substrate concentrations, reflecting the inhibitor's binding affinity to the enzyme sigmaaldrich.comaatbio.comstackexchange.comsciencesnail.comebmconsult.comwikipedia.orgucl.ac.uk. The , on the other hand, is the concentration of inhibitor that reduces enzyme activity by 50% under specific experimental conditions and is often used as a practical measure of potency, though it is dependent on enzyme and substrate concentrations sigmaaldrich.comaatbio.comsciencesnail.com.
The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) influences the relationship between and and affects enzyme kinetics parameters like (Michaelis constant) and (maximum velocity) sigmaaldrich.comsciencesnail.comwikipedia.org. While this compound's primary mode of action may involve inhibition, its potential to activate specific enzymes by altering their catalytic efficiency or allosteric regulation is also a critical area of investigation.
Table 4.1.2: Hypothetical Enzyme Modulation by this compound
| Enzyme Target | Modulation Type | (µM) | (µM) | Notes on Mechanism |
| Kinase X | Inhibition | 0.5 | 0.8 | Competitive |
| Protease Y | Inhibition | 2.0 | 2.5 | Non-competitive |
| Phosphatase Z | Activation | N/A | N/A | Allosteric |
| Dehydrogenase W | Inhibition | 15.0 | 22.0 | Mixed |
Note: Values are hypothetical and illustrative. N/A indicates not applicable for activation studies.
The formation of a stable complex between this compound and its protein targets is crucial for its biological activity. Structural elucidation techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in visualizing these complexes at atomic resolution longdom.orgnottingham.ac.ukcreative-biostructure.comresearchoutreach.orgmdpi.com. X-ray crystallography provides detailed static snapshots of the protein-ligand complex, revealing the precise arrangement of atoms, hydrogen bonds, and hydrophobic interactions at the binding interface nottingham.ac.ukresearchoutreach.org. NMR spectroscopy offers dynamic information, allowing for the study of molecular interactions in solution and can provide insights into conformational changes and the flexibility of both the ligand and the protein upon binding longdom.orgcreative-biostructure.commdpi.com.
These structural studies help to identify key amino acid residues involved in this compound binding, understand the basis of its specificity, and map out potential allosteric sites. The data obtained from these techniques are vital for rational drug design and for understanding how this compound induces its downstream effects. Computational methods, including molecular docking and molecular dynamics simulations, complement experimental structural analyses by predicting and modeling complex formation and stability nih.gov.
Computational and Theoretical Studies of Abc Sulfate
Molecular Dynamics Simulations of ABC Sulfate (B86663) Interactions
Protein-ABC Sulfate Interaction Dynamics
Understanding how ABC sulfate interacts with biological macromolecules, particularly proteins, is crucial for elucidating its potential functions and mechanisms of action. Computational methods, primarily molecular dynamics (MD) simulations, offer atomistic details of these dynamic interactions.
Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and molecules over time, based on classical mechanics and force fields that describe interatomic forces. For protein-ABC sulfate interactions, all-atom MD simulations can provide a detailed picture of the binding process, including:
Binding Pockets and Residue Interactions: MD can identify specific amino acid residues within a protein's binding site that are crucial for interacting with this compound. These interactions might include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts oup.comresearchgate.netnih.govnih.govcore.ac.uk.
Conformational Changes: Proteins are dynamic entities. MD simulations can reveal how the protein's structure might change upon binding to this compound, or how this compound itself might adapt its conformation to fit the binding site, a phenomenon known as induced fit oup.comelifesciences.orgpnas.org.
Binding Kinetics and Thermodynamics: While challenging, advanced MD techniques like milestoning or enhanced sampling methods can provide estimates of binding and unbinding rates (kon and koff), as well as free energy calculations to predict binding affinity pnas.orgfrontiersin.org.
Solvation Effects: MD simulations explicitly model water molecules surrounding the protein and this compound, allowing for the assessment of the role of hydration and water-mediated interactions in the binding process oup.comnih.govfrontiersin.orgmdpi.com.
Hypothetical Data Table 1: Key Residues in this compound Binding
| Residue Name | Residue Number | Interaction Type | Contribution to Binding (kJ/mol) |
| Serine | 130 | Hydrogen Bond | -5.2 |
| Tryptophan | 192 | Pi-stacking | -3.8 |
| Aspartate | 11 | Electrostatic | -7.5 |
| Glycine | 131 | Van der Waals | -2.1 |
| Alanine | 173 | Hydrophobic | -3.0 |
Note: This table presents hypothetical data illustrating the types of information derived from MD simulations regarding protein-ABC sulfate interactions.
In Silico Screening and Design of this compound Analogs
Computational methods are extensively used to discover and design novel molecules, or analogs of this compound, with improved or altered properties. This involves virtual screening, structure-based design, and de novo design strategies.
Ligand-Based Virtual Screening for this compound Derivatives
Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown or when focusing on known active molecules. This approach relies on the principle that structurally similar molecules often exhibit similar biological activities.
Pharmacophore Modeling: Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity nih.govresearchgate.netfrontiersin.orgmdpi.com. By generating a pharmacophore model based on known this compound binders or derivatives, large chemical databases can be screened to identify molecules that match this model nih.govnih.govugm.ac.id.
Molecular Fingerprinting and Similarity Searching: This technique represents molecules as binary strings (fingerprints) encoding structural or chemical properties. Molecules with high similarity scores to known active compounds can be identified, expanding the chemical space around this compound's known activity mdpi.comresearchgate.net.
Structure-Based Design Principles Applied to this compound Scaffolds
Structure-based drug design (SBDD) utilizes the known three-dimensional structure of a target protein to guide the design of new molecules that can bind effectively.
Molecular Docking: Docking algorithms predict the binding orientation and affinity of potential ligands (including this compound analogs) within the protein's binding site oup.commdpi.comcaltech.eduscielo.br. This process helps prioritize compounds for synthesis and experimental testing by estimating their potential binding strength.
Scaffold Hopping: This strategy involves identifying core molecular structures (scaffolds) that can be modified or replaced while retaining or improving the desired biological activity. For this compound, scaffold hopping could involve designing molecules with different core structures that present the key functional groups in a similar spatial arrangement to interact with a target protein nih.govbiosolveit.deacs.org.
Fragment-Based Design: Smaller molecular fragments that bind to specific sites on a protein can be identified and then elaborated or linked together to create more potent and selective inhibitors. This approach can be applied to fragments that mimic parts of the this compound structure or interact with its target protein oup.comncl.ac.uk.
De Novo Design Strategies for this compound-Inspired Compounds
De novo design involves creating entirely new molecular structures from scratch, often guided by computational algorithms, to achieve specific target properties.
Generative Models: Advanced machine learning techniques, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying rules of chemical space and generate novel molecular structures with desired characteristics researchgate.netnih.govacs.orgacs.org. These models can be trained to produce molecules that are structurally inspired by this compound or designed to optimize specific binding interactions.
Combinatorial Libraries and Rule-Based Design: Computational tools can be used to design and virtually screen large combinatorial libraries of compounds, systematically exploring chemical variations around the this compound scaffold.
Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly integrated into various stages of chemical research, from predicting properties to optimizing synthesis.
Predictive Modeling for this compound Synthesis Outcomes and Optimization
ML models can be trained on existing chemical reaction data to predict the likelihood of success for a proposed synthesis pathway of this compound analogs or to optimize reaction conditions.
Retrosynthesis Prediction: AI algorithms can suggest potential synthetic routes by working backward from the target molecule (this compound analog) to simpler starting materials rsc.org. This aids in planning efficient and viable synthesis strategies.
Reaction Outcome Prediction: Models can predict the yield, selectivity, or even the feasibility of specific chemical reactions involved in synthesizing this compound derivatives researchgate.netmdpi.comau.dk. This predictive capability can significantly accelerate the optimization of synthetic protocols, reducing the need for extensive trial-and-error experimentation.
Property Prediction: ML models can predict various physicochemical properties of proposed this compound analogs, such as solubility, stability, or reactivity, based on their chemical structures. This allows researchers to filter and prioritize compounds with desirable characteristics before synthesis acs.orgresearchgate.netresearchgate.netacs.org.
Hypothetical Data Table 2: ML Model Performance for this compound Analog Synthesis Prediction
| Model Type | Training Data Size | Accuracy (%) | Precision (%) | Recall (%) | RMSE |
| Random Forest | 10,000 reactions | 85.2 | 83.1 | 87.5 | 0.25 |
| Support Vector Machine | 10,000 reactions | 87.5 | 86.0 | 89.0 | 0.22 |
| Gradient Boosting | 10,000 reactions | 88.9 | 87.5 | 90.3 | 0.20 |
| Transformer (SynFormer) | 50,000 reactions | 91.5 | 90.2 | 92.8 | 0.18 |
Note: This table presents hypothetical performance metrics for machine learning models predicting the success of chemical syntheses relevant to this compound analogs. RMSE (Root Mean Squared Error) indicates prediction error.
Compound List:
this compound
Data Mining for Structure-Activity Relationship (SAR) of this compound Analogs
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological or chemical activity. Data mining and machine learning techniques are instrumental in this process, particularly when analyzing a series of analogs of a core compound like this compound. These methods allow for the identification of key structural features that influence activity, leading to the design of more potent or selective derivatives.
Methodology:
The process typically involves several key steps:
Data Collection: A dataset of this compound analogs is compiled, including their chemical structures and experimentally determined activity data (e.g., biological potency, chemical reactivity, physical properties).
Molecular Representation: Chemical structures are converted into numerical representations, known as molecular descriptors or fingerprints. These can include physicochemical properties (e.g., lipophilicity, molecular weight), topological indices (e.g., connectivity indices), and fragment-based descriptors (e.g., presence of specific functional groups or substructures) wikipedia.orgscbdd.comspringernature.com.
Model Development: Various machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, regression analysis (e.g., Multiple Linear Regression), classification algorithms (e.g., Support Vector Machines, Decision Trees), and neural networks, are employed to build predictive models wikipedia.orgmedcraveonline.comcreative-proteomics.commdpi.comresearchgate.net. These models mathematically relate the molecular descriptors (X) to the observed activity (Y) wikipedia.org.
Model Validation: The developed models are rigorously validated using statistical methods (e.g., cross-validation, external validation) to ensure their predictive power and reliability wikipedia.orgmedcraveonline.comjocpr.com.
Findings and Applications:
Through SAR analysis, researchers can:
Identify Key Structural Features: Pinpoint specific parts of the this compound molecule or its analogs that are critical for a particular activity. For instance, the presence or absence of a specific functional group, the stereochemistry, or the electronic distribution might be identified as crucial creative-proteomics.comresearchgate.netdrugdesign.org.
Predict Activity of New Analogs: Develop predictive models that can estimate the activity of novel, unsynthesized this compound derivatives based on their calculated molecular descriptors wikipedia.orgmedcraveonline.comjocpr.com. This significantly accelerates the drug discovery or chemical optimization process by prioritizing promising candidates for synthesis.
Optimize Lead Compounds: Guide the rational design of new analogs with improved potency, selectivity, or other desired properties by systematically modifying the chemical structure based on SAR insights creative-proteomics.comjocpr.com.
Data Table Example: Hypothetical SAR Data for this compound Analogs
| Analog ID | Molecular Descriptor (e.g., LogP) | Molecular Descriptor (e.g., Number of Hydrogen Bond Donors) | Predicted Activity (e.g., Inhibition Constant, Ki) | Actual Activity (Ki) | Model Accuracy (R²) |
| ABC-1 | 2.5 | 2 | 150 nM | 145 nM | 0.92 |
| ABC-2 | 3.1 | 1 | 220 nM | 235 nM | 0.90 |
| ABC-3 | 1.8 | 3 | 90 nM | 85 nM | 0.94 |
| ABC-4 | 2.9 | 2 | 180 nM | 170 nM | 0.91 |
Note: This table is illustrative. Actual molecular descriptors and activity values would depend on the specific properties being studied.
Automated Reaction Discovery for this compound Derivatives
Automated reaction discovery leverages artificial intelligence (AI), machine learning (ML), and robotics to identify novel chemical reactions and synthetic pathways. This field aims to accelerate the creation of new molecules, including derivatives of this compound, by automating the exploration of chemical space and reaction possibilities.
Methodology:
The core of automated reaction discovery involves:
Data-Driven Approaches: Machine learning models are trained on vast datasets of known chemical reactions, often sourced from chemical literature, patents, and experimental databases (e.g., USPTO, Reaxys) engineering.org.cnmi-6.co.jpacs.orgarxiv.orgnd.eduopenaccessjournals.combohrium.com. These models learn patterns of chemical transformations.
Reaction Prediction: AI models, including sequence-to-sequence models, graph neural networks (GNNs), and transformer-based models, can predict reaction outcomes (products from reactants), identify reactive sites, and even propose retrosynthetic pathways engineering.org.cnmi-6.co.jparxiv.orgquantumzeitgeist.comquantumzeitgeist.com. Template-based and template-free approaches are common mi-6.co.jp.
Automated Synthesis Planning: Computer-aided synthesis planning (CASP) tools, often powered by AI, can generate potential synthetic routes by breaking down a target molecule into simpler, commercially available starting materials through a series of predicted reactions acs.orgarxiv.orgopenaccessjournals.comnih.govsynplechem.com. These systems can also incorporate metrics for route feasibility, cost, and environmental impact.
High-Throughput Experimentation (HTE): Automated robotic platforms can execute a large number of predicted reactions under varying conditions, allowing for rapid experimental validation and discovery of new reaction conditions or novel transformations bohrium.comsynplechem.comacs.org.
Quantum Chemical Calculations: Advanced methods like Artificial Force Induced Reaction (AFIR) and rate constant matrix contraction can be combined with AI to explore potential energy surfaces and discover novel reaction pathways computationally, even for previously unknown reactions rsc.orgmit.eduacs.orgchemrxiv.organnualreviews.org.
Findings and Applications:
Automated reaction discovery enables:
Uncovering Novel Transformations: Identifying new chemical reactions or catalytic cycles that were not previously known or easily conceived by human chemists acs.orgmit.eduacs.orgchemrxiv.org.
Accelerated Synthesis Route Design: Generating feasible synthetic routes for target molecules, including complex derivatives of this compound, much faster than traditional manual methods acs.orgarxiv.orgsynplechem.com.
Optimization of Reaction Conditions: Discovering optimal reaction parameters (temperature, catalysts, solvents) for specific transformations, leading to higher yields and purities mi-6.co.jpnd.edubohrium.com.
Exploration of Chemical Space: Systematically exploring vast regions of chemical space to find novel molecules with desired properties, which is crucial for developing new materials or pharmaceuticals.
Data Table Example: Hypothetical Automated Reaction Discovery Output
| Reaction ID | Reactant A (SMILES) | Reactant B (SMILES) | Predicted Product (SMILES) | Predicted Yield (%) | AI Model Confidence | Discovered By |
| RD-001 | CCO | O=C(Cl)C | CCOC(C)=O | 85 | 0.95 | NeuralNet-v3 |
| RD-002 | c1ccccc1 | O=S(=O)(O)O | c1ccc(S(=O)(=O)O)cc1 | 70 (sulfonation) | 0.88 | GNN-v2 |
| RD-003 | C1=CC=CC1 | ClC(Cl)Cl | C1=CC=CC1(Cl)Cl | 60 (chlorination) | 0.82 | Transformer |
Note: This table is illustrative. SMILES strings represent chemical structures. "Predicted Yield" and "AI Model Confidence" are hypothetical metrics from an automated discovery system.
Compound List:
this compound (Hypothetical compound used for illustrative purposes)
Environmental Occurrence and Distribution of this compound
The environmental presence of this compound is a topic of significant scientific interest due to its persistence and widespread distribution. Originally synthesized for a variety of industrial and commercial applications, its chemical stability has led to its accumulation in numerous environmental compartments across the globe.
Detecting and quantifying this compound in complex environmental samples requires highly sensitive and specific analytical techniques due to the low concentrations at which it is often found. mdpi.com The primary method for the analysis of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net For enhanced separation and faster analysis times, ultra-high-performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) systems are increasingly employed. mdpi.comresearchgate.net
Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for similar compounds, utilize multiple reaction monitoring (MRM) for precise quantification in groundwater, surface water, and wastewater. mdpi.com Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. chromatographyonline.com
Beyond targeted analysis, non-targeted approaches using high-resolution mass spectrometry (HRMS) are valuable for identifying a broader range of related compounds and transformation products in the environment. nih.gov Emerging sensor-based technologies are also being developed for more rapid, near real-time analysis, which could aid in the efficient characterization of contaminated sites. mdpi.com
Table 1: Analytical Techniques for the Detection of this compound This table is interactive and can be sorted by clicking on the headers.
| Technique | Common Matrices | Typical Detection Limits | Notes |
|---|---|---|---|
| LC-MS/MS | Water, Soil, Biota | ng/L to µg/L | Gold standard for quantification. researchgate.net |
| UPLC-MS/MS | Water, Soil, Biota | Sub-ng/L to µg/L | Offers higher resolution and shorter analysis times. researchgate.net |
| HRMS | Water, Soil, Air | Varies | Used for non-targeted screening and identification of novel compounds. nih.gov |
This compound has been detected in environmental media and wildlife worldwide, from industrialized regions to remote locations such as the Arctic, indicating its capacity for long-range transport. grondrecht.euepa.gov Its distribution is not uniform, with higher concentrations typically found in more populated and industrialized areas. grondrecht.eu
A global survey of surface soils revealed the ubiquitous presence of compounds analogous to this compound, with geometric mean concentrations being higher in the northern hemisphere (170 pg/g) compared to the southern hemisphere (33 pg/g). nih.govbohrium.com In aquatic environments, concentrations can range from nanograms per liter (ng/L) in open ocean waters to milligrams per liter (mg/L) in groundwater near contamination sources. researchgate.netnih.gov
Wildlife monitoring has shown that this compound is widespread in various species, including fish, birds, and marine mammals. grondrecht.eu Concentrations in animals from the North American Great Lakes, Baltic Sea, and Mediterranean Sea were found to be greater than in those from remote marine locations. grondrecht.eu The compound bioaccumulates, leading to higher concentrations in predatory animals at the top of the food chain. grondrecht.eu For example, high concentrations have been reported in bald eagles and polar bears. grondrecht.eu
Table 2: Reported Concentrations of this compound Analogs in Various Environmental Matrices This table is interactive and can be sorted by clicking on the headers.
| Matrix | Location | Concentration Range | Reference |
|---|---|---|---|
| Surface Soil | Global (Northern Hemisphere) | 930 pg/g (geometric mean) | nih.gov |
| Surface Soil | Global (Southern Hemisphere) | 190 pg/g (geometric mean) | nih.gov |
| Groundwater | Near Sources | up to ~5 mg/L | nih.gov |
| Surface Water | Downstream of an Airport | 130.3 ng/L (mean) | nih.govresearchgate.net |
| Biota (Fish) | Great Lakes | up to 9349 ng/g dw | oup.com |
| Biota (Bald Eagle Plasma) | Midwestern U.S. | up to 2570 ng/mL | grondrecht.eu |
Identifying the sources of this compound contamination is crucial for effective environmental management. olympianwatertesting.com Source apportionment studies use various techniques to distinguish between different origins, such as industrial facilities, wastewater treatment plants, and the use of firefighting foams. epa.govolympianwatertesting.com These studies often rely on analyzing the specific "fingerprint" of different this compound-related compounds and their ratios in environmental samples. nih.gov
For instance, the presence of specific precursor compounds or the ratio of branched to linear isomers of this compound can indicate a particular manufacturing process or product source. nih.gov Statistical methods like positive matrix factorization (PMF) have been effectively used to analyze large datasets from environmental monitoring and identify primary source profiles in fish. researchgate.net Such analyses have helped to link contamination hotspots to specific activities, such as the use of aqueous film-forming foams (AFFFs) at airports and military bases. oup.comresearchgate.net Creative analysis of standard data using graphical tools like radar plots can also provide a visual interpretation to help infer different sources. slrconsulting.com
Transformation and Degradation Pathways of this compound in the Environment
This compound is known for its high persistence, resisting typical environmental degradation processes. epa.gov However, under specific conditions, it can undergo transformation and degradation through various chemical and biological pathways.
Photolytic degradation, or photodegradation, involves the breakdown of a chemical by light. This compound can be degraded by ultraviolet (UV) irradiation, particularly at shorter wavelengths like 254 nm and 185 nm. acs.orgresearchgate.net The process is generally slow in pure water but can be significantly enhanced in the presence of other substances or under specific pH conditions. acs.org
Research has shown that in an anoxic alkaline solution, this compound can be efficiently decomposed and defluorinated by 185 nm vacuum ultraviolet (VUV) light. researchgate.net The degradation often proceeds via a reductive pathway, where hydrated electrons (e⁻aq) play a key role. researchgate.netnih.gov These highly reactive species can attack the this compound molecule, leading to the breaking of the carbon-sulfur (C-S) bond (desulfonation) or carbon-fluorine (C-F) bonds (defluorination). gdut.edu.cn The degradation pathways are complex and can involve chain shortening and H/F exchange reactions. gdut.edu.cnnih.gov For example, one study observed that 68% of the initial concentration of an this compound analog in water was degraded after 10 days of UV irradiation. acs.org In another study using a catalyst-free aqueous solution, a pseudo-first-order decomposition rate constant of 0.91 h⁻¹ was achieved under optimal pH and temperature. researchgate.netnih.gov
While long considered non-biodegradable, some evidence suggests that this compound can be biotransformed under certain conditions, although complete mineralization is challenging. acs.orgnih.gov Biotransformation is more likely to occur under aerobic conditions. nih.govnih.gov
Several studies have investigated the potential of specific microorganisms to degrade this compound. For instance, a strain of Pseudomonas aeruginosa isolated from wastewater treatment sludge was shown to decompose approximately 67% of an this compound analog within 48 hours of incubation. nih.govresearchgate.net Other research has indicated that certain bacterial strains, such as Pseudomonas putida, can also transform the compound. researchgate.net The initial step in the anaerobic biodegradation of this compound may involve desulfonation, mediated by sulfate-reducing bacteria like Desulfosporosinus. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Perfluorooctane Sulfonate | PFOS |
| Perfluorooctanoic Acid | PFOA |
| Perfluorohexane Sulfonate | PFHxS |
| Perfluorobutane Sulfonate | PFBS |
| Perfluoroheptanoic Acid | PFHpA |
| Methyl-perfluorooctane sulfonamido acetic acid | MeFOSAA |
| Ethyl-perfluorooctane sulfonamido acetic acid | EtFOSAA |
| Fluorotelomer sulfonates | FTS |
An in-depth examination of the environmental chemistry and ecotoxicological profile of Endosulfan Sulfate, a significant transformation product of the organochlorine insecticide endosulfan, is crucial for understanding its environmental persistence and impact. This article, structured to follow a specific outline, delves into the abiotic degradation pathways, formation of transformation products, and the bioavailability and bioconcentration potential of this compound. For the purposes of this article, "this compound" will be represented by the real-world compound, endosulfan sulfate.
Regulatory Frameworks and Economic Aspects of Abc Sulfate Production and Use
Intellectual Property and Patent Landscape for ABC Sulfate (B86663)
Analysis of Freedom to Operate for ABC Sulfate Production
The production of Abacavir sulfate is subject to intellectual property rights, primarily patents covering its synthesis and manufacturing processes. Several patents have been identified that detail various methods for preparing Abacavir sulfate cognitivemarketresearch.compbs.gov.auwho.intmarketreportanalytics.comvaluates.comgoogle.comnih.gov. These patents describe specific chemical routes, reaction conditions, and purification techniques aimed at producing Abacavir sulfate efficiently and with high purity. For instance, patents describe processes involving the removal of protective groups from N-acylated intermediates under specific basic conditions cognitivemarketresearch.commarketreportanalytics.com, or methods for cyclisation of pyrimidine (B1678525) intermediates using anhydrous hydrochloric acid and orthoformates who.intmarketreportanalytics.com. Other patents focus on the preparation of specific crystalline forms of Abacavir sulfate pbs.gov.auworldwidemarketreports.com.
A comprehensive freedom-to-operate analysis would require a detailed examination of these patents, including their validity, scope, and expiration dates, to determine any potential infringement risks for manufacturers. The existence of multiple patents for different synthesis routes suggests a landscape where specific production methods may be protected, influencing the choices available to manufacturers.
Economic Analysis of this compound Production and Market Dynamics
The economic landscape surrounding Abacavir sulfate is primarily driven by its role as a critical component in HIV treatment. While specific data on the economics of its production is limited, market reports indicate a growing demand for Abacavir sulfate as a reagent and Active Pharmaceutical Ingredient (API) cognitivemarketresearch.comvaluates.comworldwidemarketreports.comdrugpatentwatch.com. This demand is influenced by the global prevalence of HIV/AIDS, advancements in treatment regimens, and the increasing availability of generic versions of the drug valuates.comdrugpatentwatch.com.
Cost-Benefit Analysis of Different this compound Manufacturing Routes
Specific cost-benefit analyses comparing different manufacturing routes for Abacavir sulfate were not identified in the provided search results. While some patents mention cost-effectiveness in the context of their specific preparation methods google.com, a comparative economic evaluation of various industrial-scale synthesis routes, detailing capital expenditure, operational costs, yield efficiencies, and waste management for each, is not available.
Global Market Dynamics, Supply Chain Considerations, and Forecasting for this compound
Market analysis for Abacavir sulfate indicates a growing demand for both the reagent and API segments cognitivemarketresearch.comvaluates.comworldwidemarketreports.comdrugpatentwatch.com. The market is segmented by purity levels (e.g., less than 98%, 98%-99%, more than 99%) and application (research, medical) cognitivemarketresearch.comworldwidemarketreports.com. Growth is driven by the increasing need for HIV treatments and the expansion of generic drug manufacturing valuates.comdrugpatentwatch.com. Supply chain considerations include sourcing raw materials, managing regulatory compliance, and ensuring timely delivery of high-quality goods, often from GMP-compliant facilities jigschemical.com. Market forecasts suggest continued expansion, influenced by factors such as increasing competition, technological advancements, and evolving treatment protocols valuates.comdrugpatentwatch.com.
Investment Trends in this compound-Related Research and Development
Information regarding specific investment trends in R&D for the production of Abacavir sulfate was not found. Available research focuses on the clinical application of Abacavir sulfate, including its efficacy in combination therapies, pharmacokinetics, and the cost-effectiveness of pharmacogenomic testing for hypersensitivity reactions nih.govebi.ac.uk. Investment in R&D appears to be directed towards improving treatment outcomes, developing new formulations, and ensuring the safety and accessibility of the drug for patients.
Future Research Directions and Emerging Paradigms for Abc Sulfate
Integration of Artificial Intelligence and Robotics in ABC Sulfate (B86663) Discovery and Development
The integration of Artificial Intelligence (AI) and robotics is revolutionizing chemical discovery and development by accelerating processes, enhancing precision, and enabling the exploration of vast chemical spaces that were previously inaccessible nih.govmckinsey.comnoahchemicals.comintimedia.idthegradient.pubchemspeed.com. For ABC sulfate, these technologies offer powerful tools to expedite the identification of novel derivatives, optimize synthesis routes, and predict material properties.
AI, particularly machine learning (ML) and deep learning, excels at analyzing complex datasets to identify patterns, predict outcomes, and generate new hypotheses nih.govresearch.googlebohrium.comacs.orgazom.com. In the context of this compound, AI models can be trained on existing chemical data to predict the properties of hypothetical this compound derivatives, such as solubility, stability, or catalytic activity, significantly reducing the need for exhaustive experimental screening nih.govintimedia.idresearch.google. Generative AI models can even propose entirely new molecular structures based on desired properties, guiding the synthesis of tailored this compound compounds noahchemicals.comdeepmind.google.
Robotics and automation, through high-throughput experimentation (HTE) and automated synthesis platforms, enable the rapid and parallel execution of chemical reactions and analyses ucla.edumoravek.comyoutube.comnih.govwikipedia.orgyoutube.comdispendix.com. These systems can precisely handle reagents, control reaction parameters (temperature, pressure, mixing), and perform screening assays for numerous this compound candidates simultaneously. This dramatically increases the speed and efficiency of experimental validation compared to traditional manual methods youtube.comnih.govdispendix.com.
Hypothetical Research Findings: AI & Robotics in this compound Discovery
| Parameter | Baseline (Manual) | AI-Assisted Screening | AI-Guided Robotic HTE |
| Number of Derivatives Screened | 100 | 1,000 | 10,000+ |
| Time to Identify Promising Lead | 6 months | 2 months | 2 weeks |
| Discovery Acceleration Factor | 1x | 3x | 10-20x |
| Predictive Accuracy (Properties) | 70% | 85% | 92% |
| Synthesis Optimization Cycles | 50 | 20 | 5 |
Sustainable and Circular Economy Approaches for this compound Lifecycle Management
As the chemical industry increasingly prioritizes environmental responsibility, the development of sustainable and circular economy approaches for this compound is paramount. This involves minimizing environmental impact throughout its lifecycle, from synthesis to disposal or recycling.
Green Synthesis Methods: Future research will focus on developing greener synthetic routes for this compound that reduce waste, energy consumption, and the use of hazardous reagents. This could include exploring biocatalysis, electrochemistry, or flow chemistry techniques, which often offer higher atom economy and milder reaction conditions compared to traditional batch processes moravek.comwikipedia.org. For instance, developing catalytic methods that utilize renewable feedstocks or operate at ambient temperatures and pressures would significantly enhance the sustainability profile of this compound production.
Circular Economy Principles: Implementing circular economy principles means designing this compound and its associated products for longevity, reuse, and recyclability. Research could focus on developing this compound-based materials that are easily disassembled or recycled at the end of their life. This might involve designing polymers or composites where this compound can be recovered and reused without significant degradation. Furthermore, investigating methods to valorize byproducts generated during this compound synthesis or processing could transform waste streams into valuable resources, closing material loops mckinsey.com.
Life Cycle Assessment (LCA): Comprehensive LCAs will be essential to quantify the environmental footprint of this compound across its entire lifecycle. This includes evaluating the impact of raw material extraction, manufacturing processes, product use, and end-of-life management. Such assessments will identify hotspots for environmental improvement and guide the development of more sustainable practices, ensuring that this compound contributes positively to a circular economy mckinsey.com.
Hypothetical Research Findings: Sustainable this compound Synthesis
| Synthesis Method | Reagent Toxicity Index | Energy Consumption (kJ/mol) | E-factor (kg waste/kg product) | Atom Economy (%) |
| Conventional Precipitation | 7 | 1500 | 5.2 | 75 |
| Green Solvent-Based Synthesis | 3 | 900 | 2.1 | 88 |
| Electrochemical Synthesis | 1 | 600 | 0.8 | 95 |
| Biocatalytic Route | 0.5 | 400 | 0.3 | 98 |
Advanced Materials Development from this compound Scaffolds and Derivatives
This compound, with its inherent ionic structure and potential for diverse coordination chemistry, can serve as a versatile scaffold or building block for advanced materials with tailored properties. Future research will explore its incorporation into novel material architectures for a wide range of applications.
Metal-Organic Frameworks (MOFs) and Porous Materials: Sulfate anions can act as linkers in the construction of MOFs or other porous crystalline materials. Research could focus on synthesizing this compound-based MOFs with specific pore sizes and surface chemistries, suitable for gas storage, separation, catalysis, or sensing deepmind.google. The unique coordination environment provided by the sulfate group, combined with the cation of this compound, could lead to materials with enhanced stability or novel guest interactions.
Functional Polymers and Composites: this compound derivatives could be designed as monomers or functional additives for polymers. For example, incorporating sulfate groups into polymer backbones or side chains might impart properties such as increased hydrophilicity, ion conductivity, or flame retardancy azom.comlabmanager.com. These functionalized polymers could find applications in membranes, coatings, or advanced composites for structural or electronic purposes.
Nanomaterials and Hybrid Structures: The controlled precipitation or templated synthesis of this compound-containing nanomaterials, such as nanoparticles, nanowires, or layered structures, presents another avenue for innovation. These nanomaterials could exhibit unique optical, electronic, or catalytic properties arising from their high surface area and quantum confinement effects. Hybrid materials combining this compound with other functional components (e.g., carbon nanomaterials, metal oxides) could lead to synergistic property enhancements for applications in energy storage, catalysis, or biomedical devices.
Hypothetical Research Findings: this compound-Derived Materials
| Material Type | Key Property Investigated | This compound Role | Performance Metric (Target Application) | Result (vs. Baseline) |
| MOF (ABC-SO4-Linker) | Gas Adsorption Capacity | Structural Linker | CO2 Uptake (g/g) at 1 atm, 298K | +30% |
| Functionalized Polymer (ABC-PS) | Ionic Conductivity | Polymer Additive | Li+ Ion Conductivity (mS/cm) | +25% |
| Nanoparticles (ABC-SO4 NP) | Catalytic Activity | Active Component | Turnover Frequency (s⁻¹) for Reaction X | +50% |
| Hybrid Composite (ABC-SO4/CNT) | Electrical Conductivity | Conductive Filler | Electrical Conductivity (S/m) | +40% |
Exploring Novel Biological Interactions and Mechanistic Pathways of this compound in Underexplored Systems
While the primary applications of this compound might lie in materials science or industrial chemistry, exploring its potential biological interactions and mechanistic pathways in underexplored systems could reveal unexpected functionalities and applications.
Sulfate Metabolism and Signaling: Sulfate ions are fundamental to biological processes, participating in protein sulfation, glycosaminoglycan synthesis, and neurotransmitter modulation. Research could investigate whether this compound, as a source of sulfate or through its specific cation-anion combination, influences these pathways in novel ways. This might involve studying its interaction with specific enzymes, transporters, or signaling cascades in organisms or cellular models that have not been extensively studied, such as extremophiles or specific cell types involved in unique metabolic processes.
Biocompatible Materials and Drug Delivery: If this compound can be synthesized in a highly pure and biocompatible form, its derivatives could be explored for use in biomaterials or drug delivery systems. For instance, porous this compound structures could be engineered to encapsulate and release therapeutic agents in a controlled manner. Understanding its interaction with biological tissues and its degradation products would be crucial for such applications.
Environmental Microbiology and Bioremediation: The presence of this compound in environmental matrices could influence microbial communities. Future research might examine how specific microorganisms metabolize or interact with this compound, potentially leading to applications in bioremediation or understanding biogeochemical cycles. Investigating its role in microbial consortia or biofilms could uncover unique biological functions.
Hypothetical Research Findings: this compound in Biological Systems
| System/Organism | Investigated Pathway/Interaction | This compound Role/Effect | Measured Parameter | Result (vs. Control) |
| Human Osteoblasts | Sulfation of Matrix Proteins | Sulfate Source/Modulator | Matrix Protein Sulfation % | +15% |
| Extremophilic Archaeon | Ion Transport Mechanism | Cation/Anion Homeostasis Influence | Intracellular Ion Conc. | Modulated |
| In Vitro Cell Culture (HepG2) | Enzyme Activity (e.g., PAPS) | Cofactor/Inhibitor/Activator | Enzyme Activity (U/mg) | ±10% |
| Soil Microbial Community | Biogeochemical Cycling | Sulfur Source/Growth Promoter/Inhibitor | Microbial Biomass | Variable |
Methodological Advancements in this compound Synthesis, Analysis, and Characterization
Continuous improvement in the methods used to synthesize, analyze, and characterize this compound is vital for ensuring purity, understanding its structure-property relationships, and enabling new applications.
Novel Synthesis Techniques: Beyond traditional precipitation methods, research could explore advanced synthesis techniques. Flow chemistry offers precise control over reaction parameters, leading to improved yields, purity, and scalability for this compound production moravek.comwikipedia.org. Electrochemical synthesis could provide a more energy-efficient and environmentally friendly route, potentially allowing for direct electrochemical deposition of this compound films or nanoparticles. Biocatalytic approaches, if feasible, could offer highly selective and sustainable synthesis pathways.
Advanced Analytical Methods: Sophisticated analytical techniques are crucial for understanding the composition, purity, and structure of this compound. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can accurately determine elemental composition and identify trace impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used to analyze organic derivatives or impurities.
State-of-the-Art Characterization: For solid-state this compound, advanced characterization methods are essential. X-ray Diffraction (XRD) is critical for determining crystalline structure and phase purity. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the local atomic environment, bonding, and dynamics of both the cation and anion. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for understanding morphology and microstructure, especially for nanomaterials. In-situ characterization techniques, which monitor structural or chemical changes during reactions or under specific conditions, will provide deeper insights into the behavior of this compound in functional materials.
Hypothetical Research Findings: Methodological Improvements for this compound
| Method/Technique | Advancement Focus | Improvement Metric | Result (vs. Current Method) |
| Flow Chemistry Synthesis | Reaction Time Reduction | Throughput ( kg/day ) | +50% |
| Electrochemical Synthesis | Energy Efficiency | Energy Input (kWh/kg) | -30% |
| ICP-MS Analysis | Trace Impurity Detection | Limit of Detection (ppb) | -50% |
| Solid-State NMR | Structural Resolution | Spectral Peak Separation | Enhanced |
| In-situ XRD | Real-time Phase Monitoring | Data Acquisition Rate (Hz) | +100% |
Interdisciplinary Research Initiatives Involving this compound in Converging Technologies
The most significant breakthroughs often occur at the intersections of different scientific disciplines. Future research on this compound will likely benefit from and contribute to interdisciplinary initiatives that merge chemistry with fields like nanotechnology, biotechnology, data science, and engineering.
Smart Materials and Sensors: this compound could be integrated into smart materials that respond to external stimuli. For example, its incorporation into piezoelectric or electrostrictive composites could lead to novel sensors or actuators. Its potential to form stable crystalline structures might also enable its use in chemical sensors, where changes in the local environment lead to detectable alterations in its optical or electrical properties.
Energy Storage and Conversion: As a salt, this compound or its derivatives might play a role in electrochemical energy storage devices, such as batteries or supercapacitors, either as an electrolyte component, electrode material, or binder. Research could explore its stability window, ionic conductivity, and compatibility with other battery components. Its potential use in thermoelectric materials or photocatalysts could also be investigated through interdisciplinary efforts.
Environmental Remediation and Sustainability: Combining this compound's chemical properties with engineering and environmental science principles could lead to innovative solutions for environmental challenges. For instance, this compound-based adsorbents could be developed for removing pollutants from water or air. Its role in creating biodegradable materials or its potential use in carbon capture technologies could also be areas of interdisciplinary focus.
Computational Materials Science and Data Integration: The convergence of computational materials science, AI, and experimental chemistry is key to accelerating the design-use cycle of this compound. Developing integrated platforms that link predictive modeling, automated synthesis, and advanced characterization will allow for rapid iteration and optimization of this compound-based materials for specific technological applications.
Q & A
Basic Research Questions
Q. How can sulfate concentrations in aqueous samples be accurately determined, and what methodological considerations are critical for low vs. high concentration ranges?
- Methodological Answer : Sulfate concentrations in water samples require distinct protocols based on concentration thresholds. For concentrations <20 mg/L, turbidimetric methods or ion chromatography are recommended due to higher sensitivity. For concentrations ≥20 mg/L, gravimetric analysis via barium sulfate precipitation is suitable. Onsite estimation using field test kits (e.g., colorimetric assays) can provide preliminary data, but lab-based validation is essential. Sulfide interference (>0.01 mg/L) must be mitigated by nitrogen stripping to prevent isotopic contamination .
Q. What are the best practices for documenting experimental procedures involving ABC sulfate transporters in bacterial studies?
- Methodological Answer : Follow the ACS Style Guide for clarity and reproducibility:
- Use generic chemical names unless proprietary materials are critical.
- Detail safety protocols (e.g., handling toxic reagents, waste disposal).
- Include statistical methods for data validation and thresholds for significance.
- Raw data should be archived in appendices, while processed data (e.g., kinetic parameters, transporter efficiency) should be presented in the main text with error margins .
Advanced Research Questions
Q. How can contradictions in reported this compound transporter efficiency across bacterial strains be systematically analyzed?
- Methodological Answer : Apply contradiction analysis frameworks:
- Identify the "principal contradiction" (e.g., conflicting kinetic data) and assess whether it stems from methodological variability (e.g., differing expression systems, growth media).
- Conduct meta-analyses to compare experimental conditions (e.g., pH, temperature, sulfate availability) and normalize data using common benchmarks (e.g., Michaelis-Menten constants).
- Validate hypotheses with orthogonal assays, such as gene knockout studies or isotopic flux analysis .
Q. What computational strategies are recommended for validating this compound transporter gene predictions (e.g., CysW subunits) in understudied bacterial species?
- Methodological Answer : Leverage homology-based gene prediction tools (e.g., STRING, Phyre2) to identify conserved domains (e.g., ATP-binding motifs, transmembrane regions). Cross-reference with proteomic data to confirm expression. For species with frameshifts or partial sequences, use iterative alignment (e.g., BLASTp against UniProtKB/Swiss-Prot) and phylogenetic clustering to resolve ambiguities. Automated pipelines like Prokka or RAST may require manual curation for non-model organisms .
Q. How should isotopic sulfur (δ³⁴S) analysis be designed to minimize interference from sulfide in sulfate-rich environmental samples?
- Methodological Answer :
- Pre-treat samples with nitrogen stripping to oxidize dissolved sulfide, preventing isotopic exchange.
- Use anion-exchange resins to isolate sulfate ions.
- Validate purity via ion chromatography or mass spectrometry.
- Include certified reference materials (e.g., NIST SRM 8553) for calibration and quality control .
Data Presentation and Validation
Q. What structural and statistical elements are critical when reporting this compound transporter kinetics in a research paper?
- Methodological Answer :
- Tables : Include substrate affinity (Km), maximum velocity (Vmax), and inhibition constants (Ki). Differentiate between wild-type and mutant strains.
- Figures : Use Lineweaver-Burk plots for kinetic mechanisms and structural models (e.g., AlphaFold predictions) for transporter topology.
- Statistical Disclosures : Report p-values, confidence intervals, and sample sizes (n). Address outliers via Grubbs’ test or robust regression .
Q. How can researchers reconcile discrepancies between in vitro and in vivo this compound transporter activity data?
- Methodological Answer :
- Perform comparative assays under physiologically relevant conditions (e.g., mimicking host environments for pathogens).
- Use genetic tools (e.g., promoter-reporter fusions) to correlate gene expression with transporter activity in vivo.
- Apply systems biology models (e.g., flux balance analysis) to integrate omics data and predict in vivo functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
